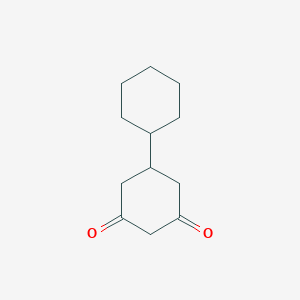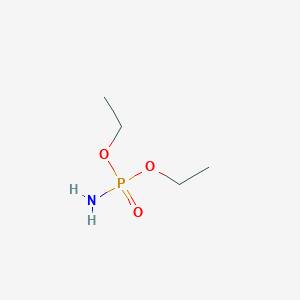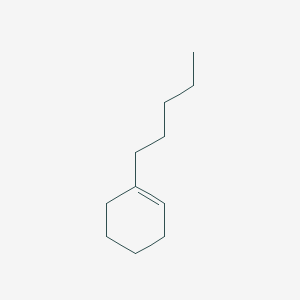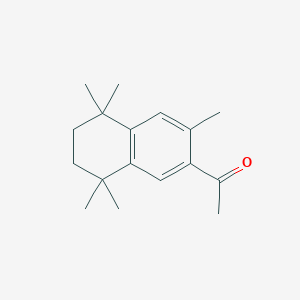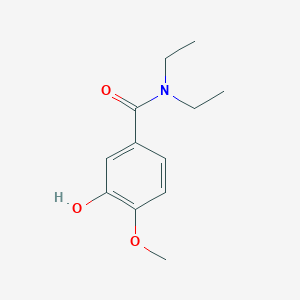
N,N-Diethyl-2-hydroxy-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-2-hydroxy-4-methoxybenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent worldwide. DEET is an essential tool in the prevention of insect-borne diseases such as malaria, dengue fever, and Zika virus.
作用机制
The exact mechanism of action of DEET is still not fully understood. However, it is believed to work by disrupting the insects' ability to detect human hosts. DEET may also interfere with the insects' ability to locate food or breeding sites.
生化和生理效应
DEET has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the insects' feeding behavior, reproductive success, and survival rates. DEET may also affect the insects' nervous system, leading to paralysis or death.
实验室实验的优点和局限性
DEET is a highly effective insect repellent and is widely used in laboratory experiments. Its advantages include its ability to repel a wide range of insects, its long-lasting effect, and its low toxicity. However, DEET also has limitations, including its potential to interfere with other experimental procedures and its potential to affect the behavior of the insects being studied.
未来方向
There are several areas of future research that could be explored related to DEET. These include:
1. Investigating the potential for DEET to be used in combination with other insect repellents to increase effectiveness.
2. Developing new, more effective insect repellents that are less toxic than DEET.
3. Studying the long-term effects of DEET exposure on human health and the environment.
4. Investigating the potential for DEET to be used as a tool in the control of insect-borne diseases.
Conclusion
DEET is a highly effective insect repellent that has been widely used for over 70 years. It is an essential tool in the prevention of insect-borne diseases and is extensively used in scientific research. DEET has a complex mechanism of action and a wide range of biochemical and physiological effects on insects. While it has limitations, DEET remains an important tool in the fight against insect-borne diseases.
合成方法
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction produces N,N-diethyl-2-hydroxy-4-methoxybenzamide, which is then purified by recrystallization.
科学研究应用
DEET is extensively used in scientific research to study the behavior and physiology of insects. It is also used to investigate the effectiveness of other insect repellents. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies.
属性
CAS 编号 |
19351-21-4 |
|---|---|
产品名称 |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N,N-diethyl-3-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |
InChI 键 |
FFLBZJBCSKGBBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
规范 SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
其他 CAS 编号 |
19351-21-4 |
同义词 |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



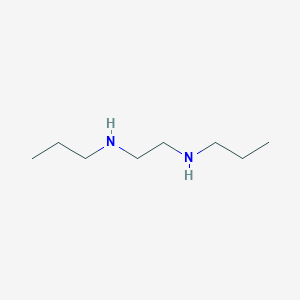
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
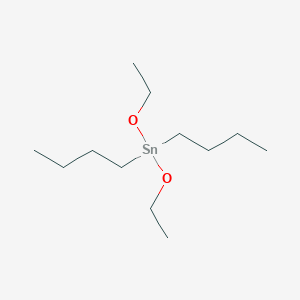
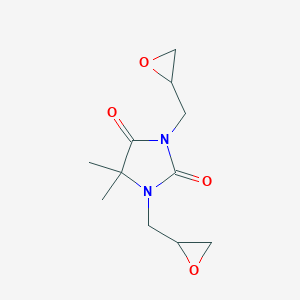
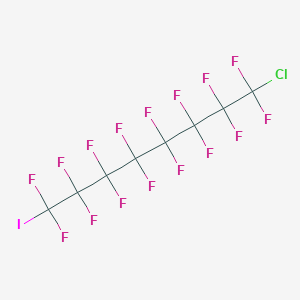
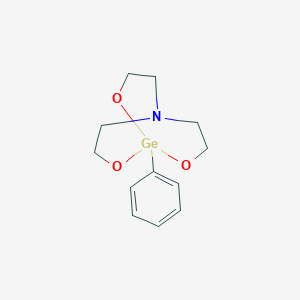
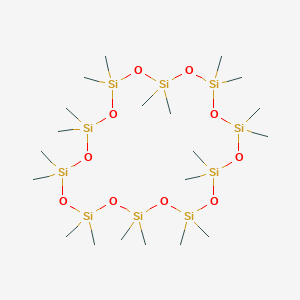
![2,5-Cyclohexadien-1-one, 4-[(4-amino-3-methylphenyl)imino]-](/img/structure/B92959.png)
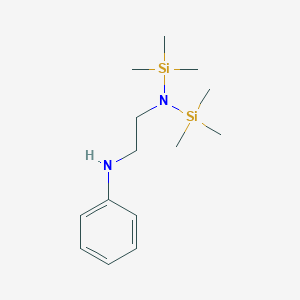
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
